Home > Products > Screening Compounds P83043 > 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide
2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide -

2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide

Catalog Number: EVT-4263042
CAS Number:
Molecular Formula: C22H20N4O3
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sphingosine

  • Compound Description: Sphingosine is a long-chain amino alcohol that acts as a fundamental building block for sphingolipids, a class of lipids involved in various cellular processes, including cell signaling and membrane structure.
  • Relevance: Sphingosine shares structural similarities with 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide through its long-chain aliphatic structure and the presence of nitrogen-containing heterocycles in the target compound.

2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720)

  • Compound Description: FTY720 is an immunosuppressant drug, structurally analogous to sphingosine. It is known to prevent renal graft rejections and suppress various autoimmune disorders. FTY720 interacts with the CB1 cannabinoid receptor, acting as a competitive antagonist.
  • Relevance: FTY720, being a sphingosine analog, is also structurally related to 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide by exhibiting a long-chain aliphatic structure and the presence of nitrogen-containing heterocycles in the target compound.

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

  • Compound Description: WAY-101405 is a potent and selective 5-HT1A receptor antagonist, demonstrated to be effective in enhancing memory in rodent models and reversing cognitive deficits. It is orally bioavailable and acts as a silent antagonist at the 5-HT1A receptor.
  • Relevance: The carboxamide group and the presence of nitrogen-containing heterocycles within WAY-101405 link it structurally to 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide. Both compounds share a common pharmacophore featuring these structural elements.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Relevance: Ivacaftor and 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide both belong to the carboxamide class of compounds. Additionally, both structures feature aromatic and heteroaromatic ring systems, further strengthening their structural relationship.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

  • Compound Description: This compound is an investigational corrector drug for cystic fibrosis treatment, aiming to improve the cellular processing of ΔF508-CFTR. Its efficacy may be affected by the presence of Ivacaftor.
  • Relevance: Similar to 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide, this corrector compound incorporates a carboxamide functional group and multiple aromatic and heteroaromatic ring systems. These common structural elements underscore their relationship.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

  • Compound Description: This compound represents another investigational corrector drug for cystic fibrosis, intended to enhance the cellular processing of ΔF508-CFTR. It is also potentially susceptible to interference from Ivacaftor.
  • Relevance: The inclusion of an indole ring within this corrector compound makes it structurally similar to 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide, which contains an isoquinoline ring. Both indole and isoquinoline are nitrogen-containing heterocyclic aromatic compounds.

Δ9-Tetrahydrocannabinol (THC)

  • Compound Description: THC is the primary psychoactive component of cannabis, known to affect the mesolimbic dopamine system and motivated behavior. It has been found to reduce intracranial self-stimulation (ICSS) and other reinforced behaviors in mice.
  • Relevance: Though structurally dissimilar, THC's interaction with the endocannabinoid system, specifically the CB1 receptor, is relevant to the study of 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide. This connection stems from the interest in cannabinoid receptors as therapeutic targets and the potential involvement of the endocannabinoid system in the mechanisms of action of various drugs, including the target compound.

JZL184 (4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-1-piperidinecarboxylic acid 4-nitrophenyl ester)

  • Compound Description: JZL184 is a potent and selective monoacylglycerol lipase (MAGL) inhibitor. It increases brain levels of 2-arachidonoylglycerol (2-AG), an endocannabinoid, and has shown efficacy in attenuating intracranial self-stimulation and acute lung injury in mice. [, ]
  • Relevance: While not directly structurally related to 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide, JZL184's impact on the endocannabinoid system highlights the therapeutic potential of targeting this system. Understanding the effects of modulating endocannabinoid levels through MAGL inhibition might offer insights into the potential mechanisms and targets of the target compound, especially if its activity relates to the endocannabinoid system. [, ]

N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide (PF-3845)

  • Relevance: PF-3845, like JZL184, offers a point of comparison in understanding the role of the endocannabinoid system in drug effects. The contrasting effects of PF-3845 and JZL184 on intracranial self-stimulation suggest differential roles of AEA and 2-AG in modulating reward pathways, which could be relevant to understanding the potential mechanisms of the target compound if its activity involves the endocannabinoid system.

SA-57 (4-[2-(4-chlorophenyl)ethyl]-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester)

  • Compound Description: SA-57 acts as a dual FAAH-MAGL inhibitor, effectively increasing both anandamide and 2-AG levels. This dual inhibition produces a more pronounced cannabimimetic profile compared to single enzyme inhibition, significantly reducing intracranial self-stimulation in mice.
  • Relevance: The ability of SA-57 to fully substitute for Δ9-THC in drug-discrimination paradigms underscores the synergistic effects of inhibiting both FAAH and MAGL on the endocannabinoid system. SA-57 shares the carboxamide functional group with 2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide, connecting them structurally. [, ]

Properties

Product Name

2-[(5-isoquinolinyloxy)methyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide

IUPAC Name

2-(isoquinolin-5-yloxymethyl)-N-[2-(3-methylpyridin-2-yl)ethyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C22H20N4O3/c1-15-4-3-9-24-18(15)8-11-25-22(27)19-13-29-21(26-19)14-28-20-6-2-5-16-12-23-10-7-17(16)20/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,25,27)

InChI Key

IEFGYBKIYUHSFW-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)CCNC(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4

Canonical SMILES

CC1=C(N=CC=C1)CCNC(=O)C2=COC(=N2)COC3=CC=CC4=C3C=CN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.